2-(Trifluoromethyl)quinoline-4-carbohydrazide
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Overview
Description
2-(Trifluoromethyl)quinoline-4-carbohydrazide is an organic compound with the chemical formula C11H8F3N3O. It is known for its unique structural features, including a trifluoromethyl group attached to a quinoline ring, which imparts distinct chemical properties. This compound is typically found as a colorless crystalline or white crystalline powder and is used primarily as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)quinoline-4-carbohydrazide generally involves the reaction of 3,4-difluorobenzoylhydrazine with 2,3,5-trifluoromethylquinoline in a suitable solvent. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product. The specific experimental steps and conditions may vary depending on the laboratory or industrial setup .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrazides, and substituted quinolines, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Trifluoromethyl)quinoline-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of agrochemicals, such as insecticides, herbicides, and fungicides
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)quinoline-4-carboxylic acid
- 4-Quinolinecarboxylic acid, 2-(trifluoromethyl)-, hydrazide
- 2-(Trifluoromethyl)-4-quinolinecarbohydrazide
Uniqueness
2-(Trifluoromethyl)quinoline-4-carbohydrazide is unique due to its specific structural features, including the trifluoromethyl group and the carbohydrazide moiety. These features impart distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
1185292-58-3 |
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Molecular Formula |
C11H8F3N3O |
Molecular Weight |
255.20 g/mol |
IUPAC Name |
2-(trifluoromethyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-7(10(18)17-15)6-3-1-2-4-8(6)16-9/h1-5H,15H2,(H,17,18) |
InChI Key |
NXIBPYSMTAAEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)NN |
Origin of Product |
United States |
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